Nemadipine-A is a cell-permeable L-type calcium channel inhibitor [, ]. It belongs to the dihydropyridine (DHP) class of calcium channel blockers [, ]. In scientific research, Nemadipine-A serves as a valuable tool for investigating various biological processes, including embryo implantation, cancer cell resistance, and muscle degeneration [, , ].
The synthesis of Nemadipine-A can be approached through several methods, with the most notable being the multicomponent Hantzsch synthesis. This method is widely utilized for preparing 1,4-dihydropyridines. The general reaction involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate under heating conditions to yield the desired dihydropyridine structure.
Parameters such as temperature, reaction time, and the stoichiometry of reactants are critical for optimizing yield and purity during synthesis .
The molecular structure of Nemadipine-A is characterized by its unique dihydropyridine ring system. The compound's molecular formula is , and it has a molecular weight of approximately 298.34 g/mol.
Analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure .
Nemadipine-A participates in various chemical reactions primarily due to its electrophilic nature. It can undergo nucleophilic attacks at the carbonyl groups present in its structure, leading to further derivatization.
Nemadipine-A functions primarily as a calcium channel blocker. Its mechanism involves binding to voltage-gated calcium channels in cardiac and smooth muscle tissues, inhibiting calcium influx during depolarization.
Nemadipine-A exhibits several physical and chemical properties that are crucial for its application in pharmaceuticals:
The applications of Nemadipine-A extend across multiple scientific fields:
Nemadipine-A (CHEBI:78546) belongs to the 1,4-dihydropyridine chemical class, characterized by a conserved heterocyclic ring structure that serves as the pharmacophore for calcium channel modulation. Its systematic name is isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylate, with a molecular formula of C₁₉H₁₈F₅NO₄ and molecular weight of 419.3 g/mol [4] [9]. The compound features distinctive structural modifications compared to classical dihydropyridine calcium blockers:
This specific configuration creates a steric and electronic profile that enhances both lipophilicity and receptor subtype selectivity. The pentafluorophenyl group's strong electron-withdrawing properties significantly influence the molecule's electrostatic potential, potentially enhancing membrane permeability and target binding affinity compared to non-fluorinated analogs [9].
Table 1: Structural Comparison of Nemadipine-A with Representative Dihydropyridines
Compound | C4 Aromatic Group | C3 Ester | C5 Ester | Unique Features |
---|---|---|---|---|
Nemadipine-A | Pentafluorophenyl | Isopropyl | β-Methoxyethyl | High fluorine content |
Nifedipine | 2-Nitrophenyl | Methyl | Methyl | Prototypical short-acting DHP |
Nimodipine | 3-Nitrophenyl | Methoxyethyl | Methyl | Enhanced cerebroselectivity |
Amlodipine | 2-Chlorophenyl | Aminoethoxy | Methyl | Long side chain for prolonged action |
Nemadipine-A exhibits physicochemical characteristics that significantly influence its research applications:
Lipophilicity: The compound demonstrates exceptionally high lipophilicity (logP >4) due to its pentafluorophenyl group and fluorinated carbon atoms, facilitating rapid cellular membrane penetration and blood-brain barrier transit [9]. This property makes it particularly suitable for neurobiological studies where central nervous system access is required.
Solubility profile: Like other dihydropyridines, Nemadipine-A has extremely limited aqueous solubility (<0.01 mg/mL), necessitating formulation with organic solvents (e.g., DMSO or ethanol) for experimental use. This characteristic parallels bioavailability challenges observed with therapeutic dihydropyridines, where absorption is often dissolution-limited [2] [5].
Metabolic susceptibility: The ester linkages render Nemadipine-A vulnerable to esterase-mediated hydrolysis, with predicted hepatic metabolism primarily via CYP3A4 isozymes. While formal pharmacokinetic studies are lacking in mammals, its metabolic instability likely contributes to transient effects in research models [2] [6].
Bioavailability limitations mirror those observed with approved dihydropyridines. Research on nimodipine demonstrates that particle size critically influences absorption, with nanocrystals (833.3 nm) showing 2.59-fold greater AUC than microcrystals (16,296.7 nm) in canine models due to enhanced dissolution rates [5]. This suggests that Nemadipine-A would similarly benefit from nanoformulation approaches to improve research utility, though such studies remain unpublished.
Nemadipine-A's pharmacological profile differs substantially from both therapeutic dihydropyridines and non-dihydropyridine calcium channel blockers in several key aspects:
Nemadipine-A specifically targets Cav3.1 with minimal effects on other T-type channels [8] [9]
Vascular-cardiac selectivity ratio: Therapeutic dihydropyridines are categorized by their vascular selectivity (e.g., amlodipine's vascular/cardiac ratio >100:1), preferentially relaxing vascular smooth muscle over cardiac tissue. Nemadipine-A's neuronal focus distinguishes it from these peripherally-acting analogs, though its vascular effects remain unquantified [1] [6] [10].
Research-specific applications: Unlike clinically approved calcium channel blockers for cardiovascular indications, Nemadipine-A is exclusively employed to investigate calcium-dependent processes in model organisms. In C. elegans, it induces specific defects in neuronal function, egg-laying behavior, and muscle contraction at micromolar concentrations (typically 10-50 μM), establishing it as a valuable tool for dissecting calcium signaling genetics [4] [9].
Table 2: Calcium Channel Subtype Selectivity Profiles of Selected Dihydropyridines
Compound | L-type Blockade | Cav3.1 (α1G) | Cav3.2 (α1H) | Cav3.3 (α1I) | Primary Research/Clinical Use |
---|---|---|---|---|---|
Nemadipine-A | Moderate | Strong | Weak | Weak | Neuronal calcium signaling research |
Nimodipine | Strong | None | Moderate | Moderate | Subarachnoid hemorrhage (clinical) |
Amlodipine | Strong | Moderate | Moderate | Moderate | Hypertension, angina (clinical) |
Nifedipine | Strong | None | None | None | Hypertension (clinical) |
Nilvadipine | Strong | None | Moderate | Moderate | Hypertension (clinical) |
These differential selectivity patterns likely originate from Nemadipine-A's unique pentafluorophenyl moiety, which creates distinct steric and electronic interactions within calcium channel pore regions compared to conventional dihydropyridines. Molecular modeling suggests the fluorine atoms form atypical hydrogen bonds with channel amino acid residues, potentially explaining its distinctive Cav3.1 preference [8] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1